2-(3-Pentylphenyl)acetic acid
Overview
Description
Setogepram is under investigation in clinical trial NCT03184584 (Open-Label Rollover Study of PBI 4050 in Subjects With Alström Syndrome).
Mechanism of Action
Target of Action
Setogepram primarily targets GPR40 and GPR84 . GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), and GPR84 are both G-protein coupled receptors .
Mode of Action
Setogepram acts as an agonist for GPR40 and an antagonist or inverse agonist for GPR84 . As a GPR40 agonist, it stimulates the receptor, while as a GPR84 antagonist, it inhibits the receptor .
Biochemical Pathways
It is known to exertanti-fibrotic, anti-inflammatory, and anti-proliferative actions
Pharmacokinetics
It is known to be anorally active compound . The impact of these properties on the bioavailability of Setogepram is yet to be determined.
Result of Action
Setogepram’s interaction with its targets leads to significant anti-fibrotic and anti-inflammatory activities . It has been found to decrease renal, liver, and pancreatic fibrosis .
Biochemical Analysis
Biochemical Properties
Setogepram exhibits both agonist and antagonist ligand affinity toward GPR40 and GPR84, respectively . This dual action allows it to interact with these receptors and influence biochemical reactions within the body
Cellular Effects
Setogepram has been shown to have a significant impact on various types of cells and cellular processes . It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to inhibit the proliferation of human hepatic stellate cells .
Molecular Mechanism
The molecular mechanism of Setogepram involves its interaction with GPR40 and GPR84 . As an agonist for GPR40 and an antagonist or inverse agonist for GPR84, it can influence the activity of these receptors and bring about changes in gene expression . The detailed molecular mechanism of its action is still being studied.
Temporal Effects in Laboratory Settings
Preliminary studies indicate a more rapid onset of action compared to traditional SSRIs, potentially offering quicker symptom alleviation .
Dosage Effects in Animal Models
The effects of Setogepram have been studied in animal models, particularly in type 2 diabetes eNOS -/-db/db mice . It was found that a dosage of 100 mg/kg/day administered via daily gavage from 8-20 weeks of age markedly decreased hyperglycemia and improved glucose tolerance .
Metabolic Pathways
As an analogue of a medium-chain fatty acid, it is likely to be involved in fatty acid metabolism
Properties
IUPAC Name |
2-(3-pentylphenyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEGQOIGYZLJMIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC=C1)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1002101-19-0 | |
Record name | Setogepram | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1002101190 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Setogepram | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15447 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | FEZAGEPRAS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/879OVM0Y1S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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